molecular formula C8H14ClN3 B1421171 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride CAS No. 1185301-67-0

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride

Cat. No.: B1421171
CAS No.: 1185301-67-0
M. Wt: 187.67 g/mol
InChI Key: ZRTNBFCDUUKTRV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is a chemical compound that features a pyrazole ring attached to a piperidine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This pyrazole intermediate is then reacted with piperidine under suitable conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-3-yl)-pyridine
  • 2-(1H-Pyrazol-3-yl)-benzimidazole
  • 2-(1H-Pyrazol-3-yl)-thiazole

Uniqueness

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is unique due to the presence of both pyrazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTNBFCDUUKTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 2
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 3
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 4
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 5
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Reactant of Route 6
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride

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